REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([Cl:9])=[C:6](N)[CH:7]=1.Cl.N([O-])=O.[Na+].[F:16][B-](F)(F)F.[H+]>O>[Br:1][C:2]1[CH:7]=[C:6]([F:16])[C:5]([Cl:9])=[CH:4][C:3]=1[CH3:10] |f:2.3,4.5|
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Name
|
|
Quantity
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1.25 mol
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Type
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reactant
|
Smiles
|
BrC=1C(=CC(=C(C1)N)Cl)C
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Name
|
|
Quantity
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750 mL
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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1.38 mmol
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Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
330 mL
|
Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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700 mL
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Type
|
reactant
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Smiles
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F[B-](F)(F)F.[H+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
the mixture is stirred at 80° C. until formation of a homogenous suspension
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture is cooled to 0° C.
|
Type
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STIRRING
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Details
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The mixture is stirred for an additional 20 minutes
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Duration
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20 min
|
Type
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STIRRING
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Details
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After 30 minutes of stirring
|
Duration
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30 min
|
Type
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FILTRATION
|
Details
|
the separated fluoroborate is filtered off
|
Type
|
WASH
|
Details
|
washed successively with small amounts of fluoroboric acid solution, ethanol and water
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Type
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CUSTOM
|
Details
|
dried in vacuo
|
Type
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CUSTOM
|
Details
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Thermal decomposition of the fluoroborate is carried out in a flask at 130-170° C
|
Type
|
CUSTOM
|
Details
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The distillate is partitioned between water and diethyl ether
|
Type
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WASH
|
Details
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The organic phase is washed successively with 10% aqueous NaOH, 3N aqueous HCl and water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue is purified by flash chromatography (SiO2 60 F)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)F)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |